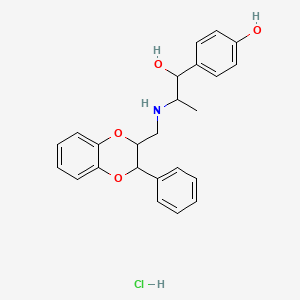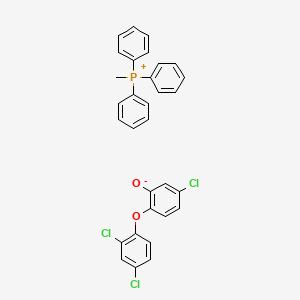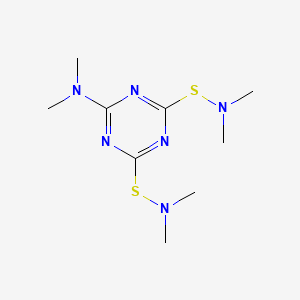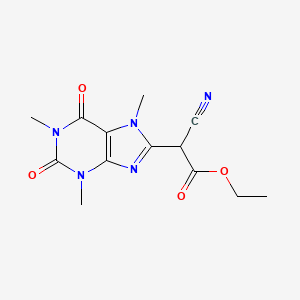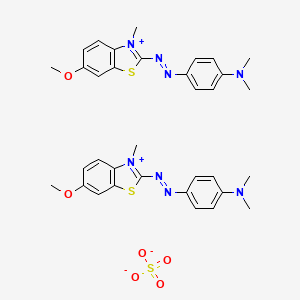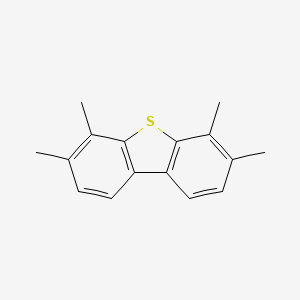
Dibenzothiophene, 3,4,6,7-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzothiophene, 3,4,6,7-tetramethyl- is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with four methyl groups attached at the 3, 4, 6, and 7 positions. This compound is a derivative of dibenzothiophene and is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibenzothiophene, 3,4,6,7-tetramethyl- typically involves the alkylation of dibenzothiophene. One common method is the Friedel-Crafts alkylation, where dibenzothiophene is reacted with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of dibenzothiophene, 3,4,6,7-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzothiophene, 3,4,6,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can cleave the sulfur-carbon bonds, leading to the formation of biphenyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions adjacent to the sulfur atom, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.
Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Biphenyl derivatives.
Substitution: Halogenated dibenzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzothiophene, 3,4,6,7-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the behavior of sulfur-containing heterocycles in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photocatalysts.
Wirkmechanismus
The mechanism of action of dibenzothiophene, 3,4,6,7-tetramethyl- involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzothiophene: The parent compound, lacking the methyl groups.
4,6-Dimethyldibenzothiophene: A derivative with methyl groups at the 4 and 6 positions.
Benzothiophene: A simpler structure with only one benzene ring fused to a thiophene ring.
Uniqueness
Dibenzothiophene, 3,4,6,7-tetramethyl- is unique due to the presence of four methyl groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other derivatives. These modifications enhance its stability and make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
3919-67-3 |
|---|---|
Molekularformel |
C16H16S |
Molekulargewicht |
240.4 g/mol |
IUPAC-Name |
3,4,6,7-tetramethyldibenzothiophene |
InChI |
InChI=1S/C16H16S/c1-9-5-7-13-14-8-6-10(2)12(4)16(14)17-15(13)11(9)3/h5-8H,1-4H3 |
InChI-Schlüssel |
GLMYQFGQINDUGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C3=C(S2)C(=C(C=C3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




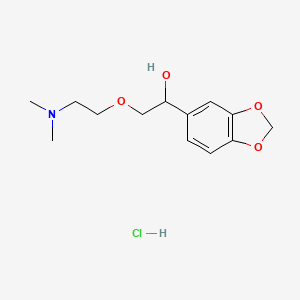
![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
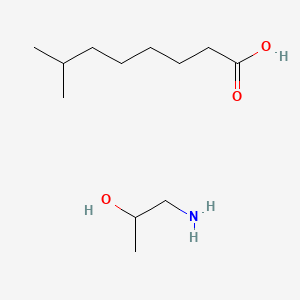
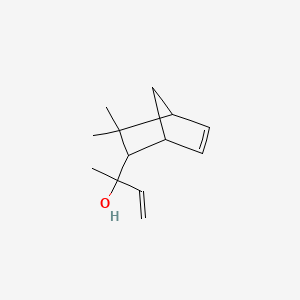
![3-[(Dimethylvinylsilyl)oxy]-3-hexyl-1,1,5,5-tetramethyl-1,5-divinyltrisiloxane](/img/structure/B12690403.png)
